molecular formula C17H18FN3O3 B2366654 2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034476-98-5

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2366654
CAS RN: 2034476-98-5
M. Wt: 331.347
InChI Key: JRGXBJOVFYRACU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Spectroscopic Characterization and Potential Biological Applications :

    • A compound similar to the queried chemical, synthesized using click chemistry, was subjected to various spectroscopic characterizations (IR, NMR, MS). The study suggests potential applications in biology due to its cytotoxic properties and interaction with human serum albumin, which is crucial for understanding pharmacokinetics (Govindhan et al., 2017).
  • Antifungal Activity and Fungicide Development :

    • Novel triazole derivatives containing similar structural motifs exhibited significant antifungal activities, suggesting potential use in developing new fungicides. This study also included molecular docking to understand binding modes, offering insights into the structural requirements for antifungal efficacy (Bai et al., 2020).
  • Synthesis and Crystal Structure Analysis for Material Science Applications :

    • Related compounds with boric acid ester intermediates underwent crystallographic and conformational analyses, indicating applications in material science. Density functional theory (DFT) was employed to reveal the physicochemical properties of these compounds, further suggesting their applicability in various scientific domains (Huang et al., 2021).
  • Antibacterial Properties for Pharmaceutical Development :

    • Some synthesized derivatives with structural similarities showed potential antibacterial activity against various bacterial strains. This indicates possible applications in pharmaceutical development, specifically in creating new antibacterial agents (Joshi et al., 2011).
  • Potential Anticonvulsant and Analgesic Applications :

    • Derivatives with pyrrolidinyl-acetamides structures were investigated for their anticonvulsant and analgesic activities. This implies the potential use of structurally related compounds in the development of treatments for epilepsy and pain management (Obniska et al., 2015).
  • Development of Metal Ion Sensors and Fluoroionophores :

    • Compounds with similar structures were explored for their ability to act as metal ion sensors. The research indicates the utility of these compounds in the development of fluoroionophores, aiding in metal detection and analysis (Hong et al., 2012).
  • Role in Histamine Receptor Antagonism and CNS Penetration :

    • A study described novel substituted pyrrolidines as high-affinity histamine H3 receptor antagonists, highlighting their ability to penetrate the central nervous system (CNS). This suggests their potential use in treating CNS-related disorders (Stocking et al., 2010).
  • C-Met Kinase Inhibition in Cancer Therapy :

    • Docking studies of fluoroaniline derivatives, structurally related to the query, on c-Met kinase revealed insights into their role as inhibitors. This indicates potential applications in cancer therapy, particularly in targeting c-Met kinase related pathways (Caballero et al., 2011).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-6-7-16(20-19-12)24-13-8-9-21(10-13)17(22)11-23-15-5-3-2-4-14(15)18/h2-7,13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXBJOVFYRACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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